Z-Val-trp-OH

Descripción general

Descripción

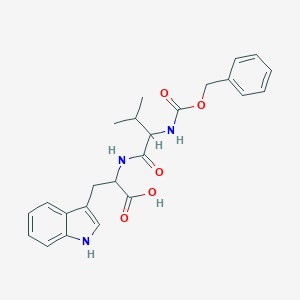

Z-Val-trp-OH: is a synthetic dipeptide composed of the amino acids valine and tryptophan. It is primarily used in proteomics research and has shown potential in various biochemical applications. The compound has a molecular formula of C24H27N3O5 and a molecular weight of 437.5 g/mol .

Aplicaciones Científicas De Investigación

Chemistry: Z-Val-trp-OH is used in the study of peptide synthesis and modification. It serves as a model compound for understanding peptide behavior and reactions.

Biology: In biological research, this compound is used to study protein interactions and enzyme inhibition. It has been shown to potentiate the contractile response of skeletal muscle and may increase muscle strength and endurance.

Industry: this compound is used in the production of specialized peptides for research and development purposes. Its synthesis and modification are crucial for the development of new peptide-based materials and drugs.

Mecanismo De Acción

Target of Action

Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK) and has been shown to potentiate the contractile response of skeletal muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it potentiates the contractile response of skeletal muscle, which may increase the strength and endurance of the muscle . Additionally, it has a potentiation effect on bradykinin, possibly due to the inhibition of ACE and the arginine vasopressin receptor .

Biochemical Pathways

This compound is involved in the tryptophan (Trp) metabolism pathway, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

As a biochemical used in proteomics research , it’s likely that these properties would be influenced by factors such as the route of administration, dosage, and the individual’s metabolic rate.

Result of Action

The result of this compound’s action is an increase in the strength and endurance of muscle due to its potentiation of the contractile response of skeletal muscle . It also has a potentiation effect on bradykinin, which may lead to changes in blood pressure regulation .

Análisis Bioquímico

Biochemical Properties

Z-Val-trp-OH is a homologue of Val-Tyr-Lys (VTK). It has been shown to potentiate the contractile response of skeletal muscle . This compound has been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .

Cellular Effects

It is known that tryptophan (Trp), one of the components of this compound, plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Molecular Mechanism

It has been suggested that the interaction between the peptides and acetylcholinesterase (AChE) could be performed by hydrogen bonds, π-alkyl bonds, and alkyl bonds .

Metabolic Pathways

This compound is involved in the metabolic pathways of the amino acids valine and tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Z-Val-trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides due to its predictability and flexibility . The reaction conditions typically involve the use of triethylamine in water and acetonitrile at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The use of protective groups and optimized cleavage procedures are crucial to prevent side reactions and ensure the integrity of the peptide .

Análisis De Reacciones Químicas

Types of Reactions: Z-Val-trp-OH undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized under specific conditions, leading to the formation of kynurenine derivatives.

Reduction: Reduction reactions are less common but can be employed to modify the peptide’s structure.

Substitution: The peptide can undergo substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to kynurenine derivatives, which have distinct biochemical properties .

Comparación Con Compuestos Similares

Val-Tyr-Lys (VTK): A homologue of Z-Val-trp-OH, known for its role in muscle contraction and enzyme inhibition.

Z-Pro-Val-Trp: Another peptide with similar inhibitory effects on ACE.

Uniqueness: this compound is unique due to its specific amino acid composition and the resulting biochemical properties. Its ability to potentiate muscle contraction and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for scientific research and potential therapeutic development. The compound’s unique properties and comparison with similar peptides highlight its importance in the field of proteomics and beyond.

Actividad Biológica

Z-Val-trp-OH, or N-benzyloxycarbonyl-L-valine-L-tryptophan, is a dipeptide comprised of the amino acids valine and tryptophan, with a benzyloxycarbonyl (Z) protecting group at the N-terminus. This compound has garnered attention for its potential biological activities, particularly in peptide synthesis, enzyme inhibition, and neuropeptide signaling pathways. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- Structure : The compound features a peptide bond linking L-valine and L-tryptophan, with the Z group providing protection against unwanted reactions during synthesis.

1. Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The protected N-terminus allows it to be incorporated into larger peptide chains while maintaining reactive functional groups for further modifications. This versatility is essential for studying protein structure and function.

2. Enzyme Inhibition

Research indicates that this compound may exhibit angiotensin-converting enzyme (ACE) inhibitory activity. ACE plays a significant role in regulating blood pressure, making this compound a potential candidate for hypertension treatment. However, further studies are necessary to confirm its efficacy as an ACE inhibitor .

3. Neuropeptide Signaling

The presence of tryptophan in this compound suggests potential interactions with neuropeptide signaling pathways, particularly those involving serotonin, a neurotransmitter linked to mood regulation. This dipeptide may influence serotonin levels and thereby affect mood and emotional responses .

4. Pain Modulation

Studies have suggested that this compound could impact bradykinin pathways, which are involved in pain modulation and inflammatory responses. This indicates its potential utility in developing analgesic compounds .

Interaction Studies

This compound has been shown to interact dynamically with other molecules, influencing their properties. For example, it can quench the fluorescence of certain dyes, indicating potential applications in biosensing technologies.

Comparative Analysis

To better understand this compound's unique characteristics, it is beneficial to compare it with similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Z-Tryptophan | Contains only tryptophan; lacks valine component | Focuses on serotonin pathways |

| Z-Valine | Contains only valine; lacks tryptophan component | Primarily involved in muscle metabolism |

| Z-Leucine | Similar structure but with leucine instead of valine | Often involved in protein synthesis |

| Val-Trp | Non-protected version without the benzyloxycarbonyl group | More reactive due to lack of protection |

This compound's combination of valine and tryptophan with a protecting group distinguishes it from other dipeptides, contributing to its specific biological activities .

Case Studies

Several studies have explored the biological activity of dipeptides similar to this compound:

- Study on ACE Inhibition : A study demonstrated that dipeptides containing tryptophan could significantly inhibit ACE activity, suggesting a similar potential for this compound .

- Neuropeptide Interaction : Research indicated that tryptophan-containing peptides could modulate serotonergic pathways, supporting the hypothesis that this compound may influence mood through serotonin regulation .

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRAUBNHWUYJIM-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.